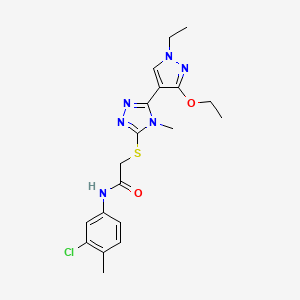![molecular formula C19H17N3O3S2 B2545137 Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate CAS No. 872703-88-3](/img/structure/B2545137.png)
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate, commonly known as TATB, is a high-energy explosive compound that has gained significant attention in the field of scientific research. This compound is known for its high thermal stability, insensitivity to shock, and low sensitivity to friction, making it a promising candidate for military and industrial applications.
Wirkmechanismus
TATB exerts its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the activation of the caspase pathway and the inhibition of the NF-kB pathway. TATB has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
TATB has been shown to have low toxicity and is well-tolerated in animal models. It has been shown to have a half-life of approximately 2 hours in the bloodstream, indicating that it is rapidly metabolized and eliminated from the body. TATB has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TATB is its high thermal stability and low sensitivity to shock and friction, which makes it a safe and reliable compound for use in laboratory experiments. However, its high cost and complex synthesis method can be a limitation for its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for research on TATB. One area of interest is the development of targeted drug delivery systems using TATB. This could involve the conjugation of TATB to targeting molecules such as antibodies or peptides, which could improve the specificity and efficacy of anti-cancer drugs. Another area of interest is the development of TATB-based nanomaterials for use in biomedical applications, such as imaging and sensing. Overall, TATB has significant potential for use in a wide range of scientific research applications beyond its traditional use as an explosive material.
Synthesemethoden
The synthesis of TATB involves the reaction of 2,4,6-trinitrobenzoic acid with thionyl chloride to produce 2,4,6-trinitrobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to produce 2,4,6-trinitrobenzoyl-2-aminothiophene. The final step involves the reaction of this intermediate with ethyl 6-bromopicolinate to produce TATB.
Wissenschaftliche Forschungsanwendungen
TATB has been extensively studied for its use as an explosive material in military and industrial applications. However, recent research has focused on its potential use in the field of medicine. TATB has been shown to have anti-tumor properties and has been used in the development of targeted drug delivery systems.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-19(24)13-5-7-14(8-6-13)20-17(23)12-27-18-10-9-15(21-22-18)16-4-3-11-26-16/h3-11H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCPXVGMKRTXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-butan-2-ylsulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2545060.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)
![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)
![2-Chloro-N-(pyridin-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545069.png)
![Tert-butyl 2-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2545071.png)
![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)


